2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride
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Description
“2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 930396-12-6 . It has a molecular weight of 199.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H2ClNO3S2/c4-10(7,8)2-1-5-3(6)9-2/h1H,(H,5,6)
. This indicates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in the molecule.
Physical and Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .
Scientific Research Applications
Synthesis and Chemical Reactions
2-Oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is involved in various synthesis and chemical reaction processes. Dushamov et al. (2020) demonstrated that treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid yields 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which can react with water, alcohols, and amines to form sulfonic acids and their esters and amides (Dushamov et al., 2020). Turov et al. (2014) also highlighted the reactivity of a related compound, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, with amines to form sulfonamides, showing its utility as an electrophilic reagent (Turov et al., 2014).
Photoluminescent Properties
The compound's potential in photoluminescent applications is evident in a study by Fang et al. (2017), who synthesized 3,5-dihydro-5-oxo-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPA) via a condensation reaction involving a structurally related compound. This synthesis resulted in a compound with bright blue photoluminescence, indicating potential applications in sensory technologies (Fang et al., 2017).
Synthetic Applications in Heterocyclic Chemistry
The compound plays a role in the synthesis of heterocyclic compounds. For instance, Kornienko et al. (2014) utilized related sulfonyl chloride derivatives in the synthesis of 1,3-oxazole and 1,3-thiazole derivatives, emphasizing its utility in creating diverse heterocyclic structures (Kornienko et al., 2014). Similarly, research by Shi et al. (2013) on acid chloride reactions with 1,3-thiazoles underlines the versatility of such compounds in forming various heterocyclic products (Shi et al., 2013).
Potential in Solid-State Chemistry
The compound is also relevant in solid-state chemistry. Holte et al. (1998) described the use of polymer-supported sulfonyl chloride, a category to which this compound belongs, in the solid-phase synthesis of heterocyclic compounds, highlighting its potential in the preparation of large molecular libraries, crucial in drug development (Holte et al., 1998).
Properties
IUPAC Name |
2-oxo-3H-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO3S2/c4-10(7,8)2-1-5-3(6)9-2/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRGYLBPATUIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930396-12-6 |
Source
|
Record name | 2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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